BC-DXI-843 is a novel compound identified as a potent inhibitor of AIMP2-DX2, a splicing variant of the aminoacyl-tRNA synthetase complex component AIMP2. This variant has been implicated in oncogenic processes, particularly in lung cancer, where it contributes to tumorigenesis. The compound exhibits significant selectivity, with an IC50 value of 0.92 μM against AIMP2-DX2 and over 100-fold selectivity compared to AIMP2 itself (IC50 > 100 μM) in luciferase assays . The development of BC-DXI-843 represents a promising strategy for targeted cancer therapy, particularly for malignancies associated with AIMP2-DX2.
BC-DXI-843 is classified as an arylsulfonamide compound. It was developed through a series of structure-activity relationship studies aimed at optimizing the efficacy of earlier lead compounds, specifically BC-DXI-04, which had shown weaker activity (IC50 = 40.1 μM) against AIMP2-DX2 . The compound is primarily sourced from chemical suppliers specializing in research-grade compounds for pharmacological studies.
The synthesis of BC-DXI-843 involves several steps that optimize its structure to enhance potency and selectivity. The synthetic route typically includes:
Technical details indicate that careful control of reaction conditions (temperature, solvent choice, and reaction time) is critical to achieving the desired yield and purity .
The molecular formula of BC-DXI-843 is , with a molecular weight of 546.66 g/mol . The structural analysis reveals:
The compound’s structure can be visualized using molecular modeling software to predict binding interactions with its target.
BC-DXI-843 undergoes specific chemical reactions that are crucial for its mechanism of action:
These reactions highlight the compound's potential as a therapeutic agent by inducing cell death selectively in cancerous tissues while sparing normal cells.
BC-DXI-843 exerts its anticancer effects primarily through the following processes:
In vitro studies have demonstrated that BC-DXI-843 effectively reduces proliferation in lung cancer cell lines such as A549, with an effective concentration (EC50) around 1.20 μM .
The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity post-synthesis.
BC-DXI-843 shows significant promise in scientific research focused on cancer therapeutics. Its primary applications include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2